molecular formula C4H7NO3 B096857 Ethyl formylcarbamate CAS No. 18804-91-6

Ethyl formylcarbamate

Cat. No. B096857
CAS RN: 18804-91-6
M. Wt: 117.1 g/mol
InChI Key: FOIOWCBPOAJVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl formylcarbamate is a compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a carbamate derivative that is synthesized through a simple and efficient method.

Mechanism Of Action

The mechanism of action of ethyl formylcarbamate is not fully understood. However, it is believed to act as a carbamate inhibitor, which inhibits the activity of enzymes that are involved in various biological processes. This inhibition can lead to several biochemical and physiological effects.

Biochemical And Physiological Effects

Ethyl formylcarbamate has several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can result in various physiological effects such as increased heart rate, muscle contractions, and respiratory distress.

Advantages And Limitations For Lab Experiments

Ethyl formylcarbamate has several advantages and limitations for lab experiments. One of the advantages is its cost-effectiveness and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods. However, ethyl formylcarbamate is toxic and requires proper handling and disposal. It is also highly reactive and can react with other compounds in the lab, leading to unwanted by-products.

Future Directions

There are several future directions for the use of ethyl formylcarbamate. One direction is the synthesis of new compounds using ethyl formylcarbamate as a starting material. Another direction is the development of new pharmaceuticals and agrochemicals using ethyl formylcarbamate as a key intermediate. Additionally, there is potential for the use of ethyl formylcarbamate in the production of new polymers, resins, and coatings.
Conclusion
Ethyl formylcarbamate is a carbamate derivative that has several scientific research applications. It is synthesized through a simple and efficient method and has several advantages and limitations for lab experiments. Its mechanism of action is not fully understood, but it has several biochemical and physiological effects. There are several future directions for the use of ethyl formylcarbamate, including the synthesis of new compounds, the development of new pharmaceuticals and agrochemicals, and the production of new polymers, resins, and coatings.

Synthesis Methods

Ethyl formylcarbamate can be synthesized through a simple and efficient method. The synthesis involves the reaction of ethyl carbamate with formic acid in the presence of a catalyst such as sulfuric acid. The reaction produces ethyl formylcarbamate and water as by-products. The synthesis method is cost-effective and can be easily scaled up for large-scale production.

Scientific Research Applications

Ethyl formylcarbamate has several scientific research applications. It is used as a reagent in the synthesis of various compounds such as carbamates, ureas, and amides. It is also used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, ethyl formylcarbamate is used in the production of polymers, resins, and coatings.

properties

CAS RN

18804-91-6

Product Name

Ethyl formylcarbamate

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

IUPAC Name

ethyl N-formylcarbamate

InChI

InChI=1S/C4H7NO3/c1-2-8-4(7)5-3-6/h3H,2H2,1H3,(H,5,6,7)

InChI Key

FOIOWCBPOAJVPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC=O

Canonical SMILES

CCOC(=O)NC=O

synonyms

ethyl N-formylcarbamate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.